molecular formula C9H5FO3 B1321465 6-Fluorobenzofuran-2-carboxylic acid CAS No. 26018-66-6

6-Fluorobenzofuran-2-carboxylic acid

Cat. No.: B1321465
CAS No.: 26018-66-6
M. Wt: 180.13 g/mol
InChI Key: GWBDBIRTRPIXJV-UHFFFAOYSA-N
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Description

6-Fluorobenzofuran-2-carboxylic acid is an organic compound with the molecular formula C9H5FO3. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzofuran-2-carboxylic acid typically involves the fluorination of benzofuran derivatives followed by carboxylation. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Fluorobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the carboxylic acid group facilitates interactions with active sites. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • 5-Fluorobenzofuran-2-carboxylic acid
  • Benzofuran-2-carboxylic acid
  • 6-Chlorobenzofuran-2-carboxylic acid

Comparison: 6-Fluorobenzofuran-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a pharmacophore in drug design compared to its non-fluorinated or differently substituted analogs .

Properties

IUPAC Name

6-fluoro-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDBIRTRPIXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618756
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26018-66-6
Record name 6-Fluoro-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1-benzofuran-2-carboxylic acid
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